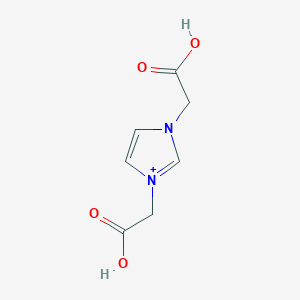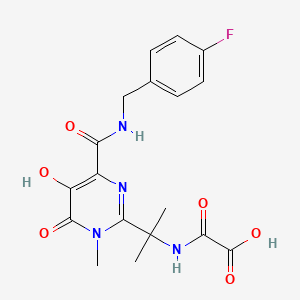
Levosimendan Cyanoacetamide Hydrazone Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levosimendan Cyanoacetamide Hydrazone Impurity is a chemical compound that is an impurity present in Levosimendan, a drug used to manage acutely decompensated congestive heart failure. The molecular formula of this compound is C14H14N6O2, and its molecular weight is 298.3 . This compound is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of Levosimendan.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Levosimendan Cyanoacetamide Hydrazone Impurity involves several steps, starting with the preparation of the core structure of Levosimendan. The synthetic route typically includes the formation of a hydrazone linkage through the reaction of a hydrazine derivative with a cyanoacetamide compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is produced consistently and meets the required specifications for pharmaceutical testing .
Chemical Reactions Analysis
Types of Reactions
Levosimendan Cyanoacetamide Hydrazone Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
Levosimendan Cyanoacetamide Hydrazone Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in the synthesis and analysis of Levosimendan and its related compounds.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Levosimendan by providing insights into its impurities.
Industry: Used in quality control and assurance processes to ensure the purity and stability of Levosimendan
Mechanism of Action
The mechanism of action of Levosimendan Cyanoacetamide Hydrazone Impurity is not well-documented, but it is related to the parent compound, Levosimendan. Levosimendan increases calcium sensitivity in cardiac myocytes by binding to troponin C in a calcium-dependent manner. This enhances cardiac contractility without increasing intracellular calcium levels. Additionally, Levosimendan opens adenosine triphosphate-sensitive potassium channels, leading to vasodilation .
Comparison with Similar Compounds
Similar Compounds
Levosimendan Cyanoacetate Hydrazone Impurity: Similar in structure but with different functional groups.
Levosimendan Triazene Impurity: Contains a triazene group instead of a hydrazone group.
Dextrosimendan: An enantiomer of Levosimendan with similar pharmacological properties.
Uniqueness
Levosimendan Cyanoacetamide Hydrazone Impurity is unique due to its specific hydrazone linkage and cyanoacetamide group, which differentiate it from other impurities and related compounds. This uniqueness is crucial for its role in pharmaceutical research and quality control .
Properties
CAS No. |
274263-65-9 |
|---|---|
Molecular Formula |
No Data Available |
Molecular Weight |
298.3 |
Synonyms |
2-Cyano-2-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-acetamide; 2-Cyano-2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
![[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester](/img/structure/B1145577.png)
![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)

